N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Cyclopropylcarbonyl Group: This step involves the acylation of the furan ring with cyclopropylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4,5-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the reaction of the intermediate product with furan-2-carboxylic acid to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may induce apoptosis through the activation of the p53-p21 pathway, leading to cell cycle arrest and programmed cell death . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group but differ in their substituents.
Cyclopropylcarbonyl derivatives: Compounds with the cyclopropylcarbonyl group but different core structures.
Uniqueness
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]furan-2-carboxamide is unique due to the combination of its cyclopropylcarbonyl, dimethoxyphenyl, and furan-2-carboxamide moieties. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-4,5-dimethoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17NO5/c1-21-14-8-11(16(19)10-5-6-10)12(9-15(14)22-2)18-17(20)13-4-3-7-23-13/h3-4,7-10H,5-6H2,1-2H3,(H,18,20) |
InChI Key |
UKEJMULNQQTTRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2CC2)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.